3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethoxy and fluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of pyrazole derivatives. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation techniques can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of pyrazole derivatives.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has several scientific research applications:
Biology: It may serve as a probe in biological studies to investigate the role of specific molecular interactions and pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethoxy and fluoroethyl groups may enhance the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with fluorinated groups, such as:
- 3-(difluoromethyl)-1-(2-fluoroethyl)-1H-pyrazole
- 3-(trifluoromethyl)-1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole lies in its specific combination of difluoroethoxy and fluoroethyl groups, which may confer distinct chemical and biological properties compared to other fluorinated pyrazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-2-4-13-3-1-7(12-13)5-14-6-8(10)11/h1,3,8H,2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJFOVBUNRIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)F)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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